molecular formula C24H32O8 B1665946 Amarolide diacetate CAS No. 29913-87-9

Amarolide diacetate

Cat. No.: B1665946
CAS No.: 29913-87-9
M. Wt: 448.5 g/mol
InChI Key: BPMVSLKBVZJCKA-UHCKFGLUSA-N
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Description

Amarolide diacetate is a derivative of amarolide, a quassinoid characterized by a tetracyclic picrasane skeleton with 10 chiral centers . Quassinoids, including amarolide, are known for their bitter taste and diverse bioactivities, such as antimalarial and anticancer properties. This compound is synthesized through acetylation of hydroxyl groups in the parent compound, a process confirmed via NMR spectral data matching between synthetic and natural forms .

Properties

CAS No.

29913-87-9

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-16-acetyloxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-4-yl] acetate

InChI

InChI=1S/C24H32O8/c1-10-7-16(30-12(3)25)22(29)24(6)14(10)8-17-23(5)15(9-18(27)32-17)11(2)19(28)20(21(23)24)31-13(4)26/h10-11,14-17,20-21H,7-9H2,1-6H3/t10-,11-,14+,15+,16+,17-,20-,21+,23-,24+/m1/s1

InChI Key

BPMVSLKBVZJCKA-UHCKFGLUSA-N

SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amarolide diacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Diacetate Compounds

Agathadiol Diacetate

  • Structure: A diterpenoid derivative with molecular formula C₂₄H₃₈O₄ and molar mass 390.56 g/mol .
  • Physicochemical Properties : Soluble in organic solvents (e.g., chloroform) but insoluble in water, similar to amarolide diacetate .
  • Applications : Used in fragrances due to its musky aroma, contrasting with this compound’s focus on therapeutic applications .

14-Ketostypodiol Diacetate

  • Structure: A meroditerpenoid with a linear terpene backbone, differing from amarolide’s tetracyclic framework .
  • This compound, however, is studied for antiproliferative effects against cancer cells .

Chlorhexidine Diacetate

  • Structure: A bisbiguanide compound with two acetate groups, unrelated to terpenoid backbones .
  • Applications : Spermicidal agent, abolishing sperm motility at 0.5 mg/mL . This compound lacks spermicidal activity but shares rapid bioactivity at low concentrations in anticancer assays .

Functional and Therapeutic Comparisons

Anticancer Activity

  • This compound: Inhibits proliferation in cancer cell lines (e.g., breast, colon) via mechanisms linked to apoptosis induction. Mono- and diacetylated derivatives show varying potency, with diacetylation often enhancing efficacy .
  • Ethynodiol Diacetate: A hormonal contraceptive repurposed for COVID-19 therapy due to binding affinity to host receptors (e.g., CD147) . This highlights the diacetate group’s role in diverse therapeutic contexts unrelated to amarolide’s anticancer focus.

Antioxidant Properties

  • Amarolide Derivatives: Monoacetylated forms exhibit higher antioxidant activity than diacetates, suggesting acetylation degree inversely correlates with radical scavenging .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molar Mass (g/mol) Solubility Key Applications
This compound Not explicitly reported* ~500 (estimated) Organic solvents Anticancer research
Agathadiol Diacetate C₂₄H₃₈O₄ 390.56 Chloroform, ether Fragrance industry
14-Ketostypodiol Diacetate Not reported ~400 (estimated) Organic solvents Antiviral research
Chlorhexidine Diacetate C₂₂H₃₀Cl₂N₁₀O₄ 578.43 Water (partial) Spermicidal agent

*Derived from amarolide’s structure (C₂₅H₃₄O₈) + two acetate groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Amarolide diacetate
Reactant of Route 2
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Amarolide diacetate

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